
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-, also known as DTNB-Propanol, is a chemical compound that has been extensively used in scientific research applications. It is a nitrophenyl derivative of 1-propanol and is commonly used as a reagent to measure sulfhydryl groups in proteins. DTNB-Propanol has been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.
作用机制
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l reacts with sulfhydryl groups in proteins to form a mixed disulfide bond. The reaction results in the formation of a yellow-colored product that can be measured spectrophotometrically. The reaction is highly specific for sulfhydryl groups and does not react with other functional groups in proteins.
Biochemical and Physiological Effects:
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been used to study the effects of different compounds on the biochemical and physiological processes of living organisms. It has been used to study the effects of oxidative stress on proteins and the role of sulfhydryl groups in protein function. It has also been used to study the effects of different drugs on protein sulfhydryl groups and their potential therapeutic applications.
实验室实验的优点和局限性
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments. It is highly specific for sulfhydryl groups and does not react with other functional groups in proteins. It is also relatively easy to use and can be measured spectrophotometrically. However, it has some limitations, such as the fact that it can only measure free sulfhydryl groups and not those that are involved in disulfide bonds.
未来方向
There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research. One potential direction is the development of new assays that use 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to measure sulfhydryl groups in proteins. Another potential direction is the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to study the effects of different compounds on protein sulfhydryl groups in vivo. Additionally, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l could be used to study the role of sulfhydryl groups in disease processes and the potential therapeutic applications of targeting sulfhydryl groups in proteins.
In conclusion, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l is a highly specific reagent that has been extensively used in scientific research applications. It has been used to study the effects of different compounds on protein sulfhydryl groups and their potential therapeutic applications. 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments, but it also has some limitations. There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research, including the development of new assays and the study of the role of sulfhydryl groups in disease processes.
合成方法
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l can be synthesized by reacting 2,6-dinitro-4-(trifluoromethyl)aniline with 1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in high yield after purification.
科学研究应用
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been extensively used in scientific research applications to measure sulfhydryl groups in proteins. It is a commonly used reagent in assays such as Ellman's assay, which is used to measure the concentration of sulfhydryl groups in proteins. It has also been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.
属性
CAS 编号 |
62421-58-3 |
|---|---|
产品名称 |
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)- |
分子式 |
C10H10F3N3O5 |
分子量 |
309.2 g/mol |
IUPAC 名称 |
3-[2,6-dinitro-4-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H10F3N3O5/c11-10(12,13)6-4-7(15(18)19)9(14-2-1-3-17)8(5-6)16(20)21/h4-5,14,17H,1-3H2 |
InChI 键 |
JVVBEXCBMOLVAQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F |
其他 CAS 编号 |
62421-58-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)

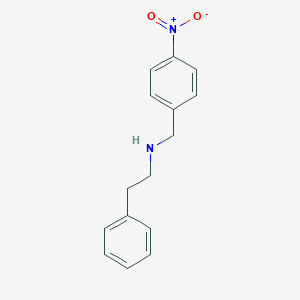

![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
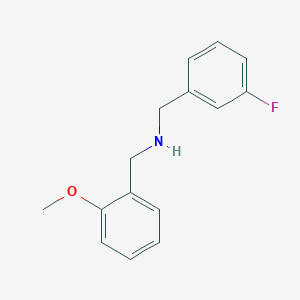
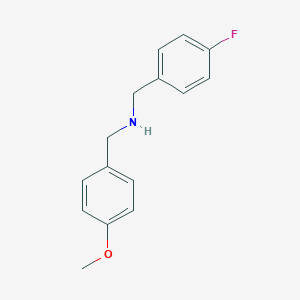
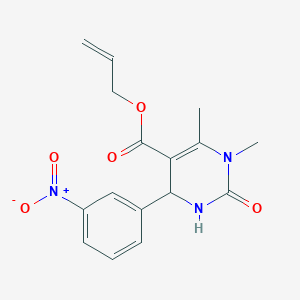
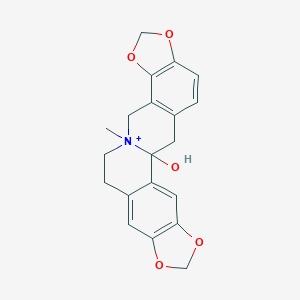
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
